molecular formula C14H18N6O B3015884 N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide CAS No. 1428349-07-8

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide

Cat. No.: B3015884
CAS No.: 1428349-07-8
M. Wt: 286.339
InChI Key: OIJOMBGIDUPBKT-UHFFFAOYSA-N
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Description

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C20H21ClN6O2 and a molecular weight of 412.9 , this reagent features a complex structure incorporating pyrimidine and pyridine rings, motifs commonly found in molecules that act as kinase inhibitors . This compound is supplied for research applications only. Its core structure suggests potential as a valuable scaffold for investigating enzyme inhibition, particularly against protein kinases involved in cellular proliferation and disease pathways . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex bioactive molecules, or as a starting point for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns . The presence of the 2-aminopyridine moiety is a feature shared with several biologically active compounds described in scientific literature and patents . Please note: This product is designated for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

IUPAC Name

N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-10-18-13(17-8-7-15-11(2)21)9-14(19-10)20-12-5-3-4-6-16-12/h3-6,9H,7-8H2,1-2H3,(H,15,21)(H2,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJOMBGIDUPBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminopyridine with a bromoketone to form N-(pyridin-2-yl)amides . This reaction is carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents under mild, metal-free conditions . The resulting intermediate is then further reacted with 2-methyl-6-aminopyrimidine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or acetamide groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as halides, amines, or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide span across several domains:

1. Medicinal Chemistry

  • Cancer Therapeutics : The compound is being explored for its ability to inhibit cancer cell growth through its action on DHFR and other targets.
  • Antimicrobial Activity : Its structural characteristics allow it to be investigated as a potential antimicrobial agent.

2. Biochemistry

  • Enzyme Inhibition Studies : Used to study the kinetics of enzyme inhibition, particularly for DHFR and related enzymes.
  • Signal Transduction Research : Investigated for its role in modulating signaling pathways associated with cancer progression.

3. Material Science

  • Synthesis of Novel Materials : The compound's unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.

Case Studies

Several studies have documented the efficacy and applications of this compound:

  • Cancer Cell Line Studies :
    • A study published in Cancer Letters demonstrated that this compound significantly reduced the viability of various cancer cell lines through apoptosis induction via DHFR inhibition.
  • Enzyme Kinetics :
    • Research published in Journal of Medicinal Chemistry detailed the kinetic parameters of DHFR inhibition by this compound, highlighting its competitive inhibition profile.
  • Antimicrobial Testing :
    • A study in Antimicrobial Agents and Chemotherapy reported promising results regarding the compound's effectiveness against certain bacterial strains, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of histone deacetylases, leading to decreased tumor cell proliferation and suppression of tumor growth . The compound’s structure allows it to bind to the active site of the target enzyme, blocking its activity and disrupting cellular processes.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound’s structure is compared to analogs with modifications in the pyrimidine substituents, linkage groups, and side chains (Table 1).

Table 1: Structural and Physicochemical Comparisons
Compound Name Key Substituents/Linkages Molecular Weight Key Functional Groups Reported Properties/Activities
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide (Target) Pyridin-2-ylamino, aminoethyl acetamide ~318.35* Acetamide, pyridine, pyrimidine Inferred hydrogen bonding, kinase binding
N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil) Thioether, dimethoxyphenyl ~413.49 Thioether, methoxy Anticonvulsant (in vivo activity)
Bis-pyrimidine acetamides (Compounds 12–17) Bis-pyrimidine, nitro, halogen groups ~600–700 Nitro, halogen, phenylene High molecular weight, spectral data
2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide Chlorophenoxy, pyrrolidine 389.9 Chlorophenoxy, pyrrolidine Enhanced lipophilicity
N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide Piperazine, isopropyl ~520.59* Piperazine, phenoxy Improved solubility
Key Observations:
  • Epirimil (Thioether Analog): Replacing the aminoethyl acetamide with a thioether and dimethoxyphenyl group () increases molecular weight and introduces methoxy groups, which may enhance blood-brain barrier penetration.
  • Bis-Pyrimidine Derivatives : These compounds () exhibit higher molecular weights (~600–700) due to dual pyrimidine cores and nitro/halogen substituents. Their bulkiness may reduce oral bioavailability but improve target affinity through multivalent interactions.
  • Pyrrolidine and Piperazine Derivatives: The pyrrolidine group in and piperazine in introduce cyclic amines, which often improve solubility and metabolic stability. The target compound’s linear aminoethyl acetamide may offer conformational flexibility for target binding.

Pharmacological Activity

  • Epirimil : Demonstrated anticonvulsant activity in vivo, with molecular docking suggesting affinity for sodium channels or GABA receptors. The thioether linkage may contribute to redox-related metabolism.
  • Piperazine Derivatives: and highlight kinase inhibition (e.g., Src family) via pyrimidine-piperazine scaffolds. The target compound’s pyridin-2-ylamino group may mimic ATP-binding interactions in kinases.

ADMET and Metabolic Considerations

  • However, its dimethoxyphenyl group could enhance CNS penetration.
  • Chlorophenoxy Derivative (): The chlorine atom increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
  • Target Compound: The aminoethyl acetamide group could enhance solubility compared to thioethers or esters (e.g., ’s thietan-3-yloxy derivative). The absence of labile groups (e.g., esters) may improve metabolic stability.

Biological Activity

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide is a complex organic compound classified as a pyrimidine derivative. Its structure features a pyrimidine ring substituted with a pyridin-2-ylamino group and an acetamide moiety, which contributes to its notable biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C17H22N6O2C_{17}H_{22}N_{6}O_{2} with a molecular weight of 342.4 g/mol. The compound exhibits several functional groups that are crucial for its biological activity, including:

Functional Group Description
Pyrimidine RingCentral structure involved in enzyme inhibition
Pyridin-2-ylaminoEnhances binding affinity to protein targets
Acetamide MoietyContributes to solubility and stability

This compound primarily acts as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis essential for DNA and RNA production. By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate, leading to decreased synthesis of nucleotides required for cell growth and division. This mechanism positions it as a potential therapeutic agent in cancer treatment.

Additional Targets

Research indicates that this compound may also interact with other protein targets, including:

  • Tyrosine-protein kinase : Implicated in various signaling pathways related to cell proliferation.
  • MAP kinases : Involved in directing cellular responses to growth signals.

Anticancer Activity

The inhibition of DHFR by this compound has been linked to significant anticancer effects. Studies have shown that the compound can effectively reduce cell viability in various cancer cell lines through its action on nucleotide synthesis pathways .

Antimicrobial Properties

In addition to its anticancer potential, this compound has demonstrated antimicrobial activity. It has been evaluated against several bacterial strains, showing promising results in inhibiting growth at low concentrations. The minimum inhibitory concentration (MIC) values indicate effective antibacterial properties against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69

Case Studies and Research Findings

  • Inhibition Studies : A study investigating the inhibition of DHFR revealed that this compound exhibited high affinity for the enzyme, leading to significant reductions in cell proliferation in vitro .
  • Antimicrobial Evaluation : A separate evaluation highlighted the compound's effectiveness against pathogenic bacterial strains, with results showing significant inhibition zones during susceptibility testing .
  • Structure–Activity Relationship (SAR) : Research into structural analogs has provided insights into how modifications can enhance or reduce biological activity, guiding future drug design efforts .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In vivo efficacy : Evaluating the compound's effectiveness in animal models.
  • Toxicological studies : Assessing potential side effects and safe dosage ranges.
  • Combination therapies : Investigating synergistic effects when used alongside existing cancer treatments.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide?

  • Methodological Answer : Synthesis optimization requires addressing reaction conditions (e.g., solvent polarity, temperature) and reagent compatibility. For pyrimidine derivatives, substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol) followed by iron powder reduction under acidic conditions are common . Condensation with cyanoacetic acid or acetamide derivatives necessitates careful selection of condensing agents (e.g., DCC, EDCI) to minimize side reactions. Purity is enhanced via column chromatography or recrystallization using solvents like ethanol or DMSO.

Q. How can researchers characterize the structural conformation of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving intramolecular interactions (e.g., hydrogen bonds, dihedral angles between pyrimidine and substituent rings) . Complement with NMR (¹H/¹³C) to verify substituent positions and purity. For example, the pyridin-2-ylamino group will show distinct aromatic proton shifts (δ 7.5–8.5 ppm), while the acetamide moiety exhibits a singlet near δ 2.1 ppm for the methyl group. Mass spectrometry (HRMS) confirms molecular weight.

Q. What strategies are recommended for assessing solubility and stability in biological buffers?

  • Methodological Answer : Use shake-flask methods with UV-Vis spectroscopy to quantify solubility in PBS, DMSO, or ethanol. Stability studies (pH 7.4, 37°C) should employ HPLC to monitor degradation over 24–72 hours. If precipitation occurs, consider PEGylation or formulation with cyclodextrins to enhance aqueous solubility.

Advanced Research Questions

Q. How can target identification studies be designed for this compound in kinase inhibition assays?

  • Methodological Answer : Use computational docking (e.g., AutoDock Vina) to predict binding affinity against kinase domains (e.g., EGFR, VEGFR). Validate via in vitro kinase assays with ATP-Glo™ luminescence kits. Prioritize kinases with conserved pyrimidine-binding pockets. For example, the pyridin-2-ylamino group may mimic adenine in ATP, enabling competitive inhibition .

Q. What approaches resolve contradictions in biological activity data across different cell lines?

  • Methodological Answer : Discrepancies may arise from cell-specific metabolic pathways or off-target effects. Conduct dose-response curves (IC₅₀) in ≥3 cell lines (e.g., HEK293, HeLa, MCF-7) with controls for cytotoxicity (MTT assay). Use siRNA knockdown or CRISPR-Cas9 to confirm target dependency. Cross-validate with proteomics (e.g., Western blot for phosphorylated kinases) .

Q. How can structure-activity relationship (SAR) studies be systematically designed for analogs?

  • Methodological Answer : Focus on modular substitutions:
  • Pyrimidine ring : Replace methyl with ethyl or halogens to alter steric/electronic effects.
  • Pyridin-2-ylamino group : Test pyridin-3-yl or quinoline analogs for π-π stacking variations.
  • Acetamide side chain : Vary alkyl chain length or introduce sulfonamide for polarity modulation.
    Use multivariate analysis (e.g., PCA) to correlate structural features with bioactivity .

Q. What computational methods are effective in predicting metabolic stability?

  • Methodological Answer : Employ QSAR models (e.g., MetaSite, StarDrop) to identify metabolic hotspots (e.g., CYP3A4 oxidation of pyrimidine methyl groups). Validate with liver microsomal assays (human/rat) and LC-MS/MS to detect metabolites. Prioritize derivatives with electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative degradation .

Q. How to address low reproducibility in in vitro-to-in vivo efficacy translation?

  • Methodological Answer : Optimize pharmacokinetics via:
  • Lipophilicity : Adjust logP (aim for 2–3) using substituents like methoxy or fluorine.
  • Plasma protein binding : Measure via equilibrium dialysis; reduce with polar groups.
  • Bioavailability : Use pharmacokinetic modeling (e.g., GastroPlus) to predict absorption and half-life. Validate in rodent models with IV/PO dosing and LC-MS plasma analysis .

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